molecular formula C11H10N2OS B12870091 1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]- CAS No. 633313-83-4

1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-

Cat. No.: B12870091
CAS No.: 633313-83-4
M. Wt: 218.28 g/mol
InChI Key: LWJNAFLWDXFXBY-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrole ring attached to the 3-position via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is unique due to the presence of both a pyridine and a pyrrole ring, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

633313-83-4

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-pyrrol-1-ylmethanone

InChI

InChI=1S/C11H10N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h2-8H,1H3

InChI Key

LWJNAFLWDXFXBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2C=CC=C2

Origin of Product

United States

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